A-68930 hydrochloride

概要

説明

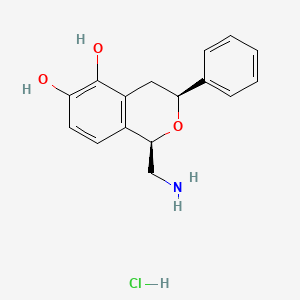

A 68930 塩酸塩は、ドーパミンD1様受容体に対して強力かつ選択的なアゴニスト作用を持つ合成化合物です。化学的には、シス-(±)-1-(アミノメチル)-3,4-ジヒドロ-3-フェニル-1H-2-ベンゾピラン-5,6-ジオール塩酸塩として同定されます。この化合物は、特に神経科学分野において、その薬理学的効果について広く研究されてきました .

製法

合成経路と反応条件

A 68930 塩酸塩の合成は、市販の前駆体から始まり、いくつかの段階を踏みます反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、最終生成物の所望の立体化学および純度を確保します .

工業生産方法

A 68930 塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模で行われます。プロセスは収率と効率のために最適化されており、多くの場合、反応パラメータの正確な制御のための自動化システムを含みます。再結晶やクロマトグラフィーなどの精製工程は、研究および製薬用途に適した高純度を達成するために使用されます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of A 68930 hydrochloride involves several steps, starting from commercially available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and purity of the final product .

Industrial Production Methods

Industrial production of A 68930 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated systems for precise control of reaction parameters. Purification steps such as recrystallization and chromatography are employed to achieve high purity suitable for research and pharmaceutical applications .

化学反応の分析

Receptor Binding and Selectivity

A-68930 exhibits >1,800-fold selectivity for dopamine D1 receptors over D2 receptors:

| Receptor Type | EC₅₀ Value | Model System | Citation |

|---|---|---|---|

| D1 | 2.1–2.5 nM | Rat caudate-putamen | |

| D2 | 3,920 nM | Biochemical D2 model |

The 3-phenyl substituent orientation is critical for D1 selectivity. The cis configuration enhances binding affinity by aligning with hydrophobic pockets in the D1 receptor’s transmembrane domain .

Enzymatic Interactions

A-68930 acts as a partial agonist (66% intrinsic activity vs. dopamine) in dopamine-sensitive adenylate cyclase systems, stimulating cAMP production in D1 receptor-expressing tissues . Key downstream effects include:

-

Modulation of 2-deoxyglucose metabolism in the substantia nigra pars reticulata

-

Inhibition of NLRP3 inflammasome activation, reducing interleukin-1β (IL-1β) and IL-18 in spinal cord injury models

Neurochemical Modulation

-

Antioxidant Activity : Normalizes glutathione (GSH) levels and reduces lipid peroxidation in chronic stress models .

-

Neuroprotection : Restores tyrosine hydroxylase (TH) immunoreactivity in nigrostriatal pathways .

Behavioral Responses

-

Induces dose-dependent hypothermia (0.9–15.0 μM) and locomotor inhibition in rats .

-

Triggers prolonged contralateral turning (>20 hours) in 6-OHDA-lesioned rats, blocked by D1 antagonist SCH 23390 .

Structural Interactions

The compound’s isochroman backbone and 5,6-dihydroxy groups facilitate hydrogen bonding with serine residues (S198/S202) in the D1 receptor’s binding pocket. Substitution at the 3-position with a phenyl group enhances hydrophobic interactions .

Comparative Pharmacology

A-68930’s selectivity profile distinguishes it from other dopaminergic agents:

| Feature | A-68930 Hydrochloride | SKF 38393 (D1 Agonist) | Quinpirole (D2 Agonist) |

|---|---|---|---|

| D1 EC₅₀ | 2.1 nM | 0.5 nM | >10,000 nM |

| D2 EC₅₀ | 3,920 nM | >10,000 nM | 0.2 nM |

| In Vivo Central Activity | Yes | Limited | Yes |

科学的研究の応用

Chemical Properties and Mechanism of Action

A-68930 hydrochloride, chemically known as cis-(±)-1-(Aminomethyl)-3,4-dihydro-3-phenyl-1 H-2-benzopyran-5,6-diol hydrochloride, exhibits high selectivity for D1-like receptors with an EC50 value of approximately 2.1 nM for D1 receptors and 3910 nM for D2 receptors, indicating its potential utility in selectively targeting D1 pathways . The compound acts by stimulating adenylate cyclase activity, leading to increased cyclic AMP (cAMP) levels within neurons, which is crucial for various neuronal functions including growth, development, and behavioral responses .

Behavioral Studies

Food Intake Regulation

Research has demonstrated that this compound can significantly affect feeding behavior. In a study involving non-deprived male rats, administration of A-68930 (0.1-1.0 mg/kg) resulted in a dose-dependent reduction in food intake. This effect was attributed to a decrease in the frequency of feeding bouts rather than the duration of feeding . The selective action on feeding parameters distinguishes A-68930 from other dopamine agonists and suggests its potential role in appetite regulation.

Effects on Locomotion and Grooming

A-68930 has also been shown to influence locomotor activity and grooming behaviors. In adult rats, doses ranging from 0.0625 to 4.0 mg/kg led to increased grooming behaviors while simultaneously inhibiting locomotion . This dual effect highlights the compound's potential for studying the neurochemical pathways involved in both motor control and grooming behaviors.

Neuroprotective Effects

Chronic Unpredictable Stress Models

In models of chronic unpredictable stress (CUS), this compound demonstrated neuroprotective effects by normalizing the reduction of tyrosine hydroxylase (TH) immunoreactive neurons in key brain areas such as the striatum and ventral tegmental area . Additionally, it was found to enhance antioxidant enzyme activities and increase glutathione levels while inhibiting lipid peroxidation, indicating its potential as a therapeutic agent in stress-related disorders.

Case Studies

Case Study: Neuroprotective Effects in Rats

In a controlled study involving rats subjected to chronic stress, this compound was administered at a dose of 0.25 mg/kg. The results indicated a significant restoration of TH-positive neuron counts in the striatum compared to control groups that did not receive treatment. This finding suggests that A-68930 may offer protective benefits against neuronal damage associated with stress .

Case Study: Behavioral Impact on Feeding

Another study focused on the microstructural analysis of feeding behavior revealed that A-68930 effectively reduced food intake without affecting the latency to initiate feeding or the local rate of eating. This specificity underscores its potential utility in investigating appetite control mechanisms and developing treatments for eating disorders .

作用機序

A 68930 塩酸塩は、Gタンパク質共役受容体であるドーパミンD1様受容体を選択的に活性化することにより、その効果を発揮します。これらの受容体に結合すると、この化合物は、アデニル酸シクラーゼの活性化を通じて環状アデノシン一リン酸(cAMP)の産生を刺激します。これは、タンパク質キナーゼA(PKA)やcAMP応答配列結合タンパク質(CREB)などの下流標的のリン酸化につながり、最終的に遺伝子発現や神経活動などのさまざまな細胞プロセスに影響を与えます .

類似化合物との比較

類似化合物

SKF-38393: 同様の薬理学的特性を持つ別の選択的なドーパミンD1受容体アゴニスト.

フェノルドパム: 血管拡張効果で臨床的に使用されるドーパミン受容体アゴニスト.

ジヒドレキシジン: 神経変性疾患の研究で応用されている、完全なドーパミンD1受容体アゴニスト.

独自性

A 68930 塩酸塩は、ドーパミンD1様受容体に対する高い選択性と、刺激作用のない鎮静作用など、独特の薬理学的効果を生み出す能力において独特です。これは、より広い受容体活性と異なる副作用プロファイルを持つ可能性のある他のドーパミン受容体アゴニストとは異なります .

生物活性

A-68930 hydrochloride is a synthetic compound recognized for its selective agonistic activity on dopamine D1 receptors. This article explores its biological activity, including pharmacological properties, case studies, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : cis-(±)-1-(Aminomethyl)-3,4-dihydro-3-phenyl-1H-2-benzopyran-5,6-diol hydrochloride

- Molecular Formula : C₁₆H₁₇NO₃·HCl

- Molecular Weight : 305.77 g/mol

- Purity : ≥98%

A-68930 acts primarily as a selective agonist for D1-like dopamine receptors , with significant implications for neuropharmacology. The compound exhibits a high affinity for D1 receptors (EC50 = 2.1 nM) and a much lower affinity for D2 receptors (EC50 = 3920 nM) . Its unique structure allows it to stimulate adenylate cyclase activity, leading to increased cyclic AMP levels and subsequent activation of protein kinases involved in various neuronal functions .

In Vivo Studies

- Locomotor Activity : A-68930 has been shown to induce dose-dependent increases in locomotor activity in rats, with effects mediated through D1 receptor activation. Notably, it produced more potent effects than SKF-38393, another D1 agonist .

-

Behavioral Responses :

- In rats with unilateral 6-OHDA lesions, A-68930 elicited prolonged contralateral turning behavior lasting over 20 hours .

- The compound also induced stereotypical behaviors such as grooming and vacuous chewing, indicating its potential impact on dopaminergic pathways associated with movement and reward .

- Neuroprotective Effects : In chronic unpredictable stress models, A-68930 normalized reductions in tyrosine hydroxylase immunoreactive neurons in critical brain areas, suggesting neuroprotective properties .

- Hypothermic Effects : A dose-dependent hypothermic response was observed when administered to rats, further emphasizing its complex pharmacodynamics .

Comparative Efficacy

The following table summarizes the comparative efficacy of A-68930 against other D1 receptor agonists:

| Compound | EC50 (D1 Receptor) | EC50 (D2 Receptor) | Behavioral Activation |

|---|---|---|---|

| A-68930 | 2.1 nM | 3920 nM | High |

| SKF-38393 | 5.0 nM | 3000 nM | Very High |

| A-77636 | 6.0 nM | 2500 nM | Moderate |

Study on Neonatally Lesioned Rats

In a study comparing A-68930 with SKF-38393, both compounds were administered to neonatally lesioned rats. A-68930 was found to be significantly more potent in inducing stereotyped behaviors and locomotor activation while also causing desensitization of D1 receptor responses over time .

Neurochemical Analysis

Research indicated that A-68930 significantly increased striatal c-fos-like immunoreactivity, a marker of neuronal activation, further supporting its role as an effective D1 agonist in modulating dopaminergic signaling pathways .

特性

IUPAC Name |

(1R,3S)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3.ClH/c17-9-15-11-6-7-13(18)16(19)12(11)8-14(20-15)10-4-2-1-3-5-10;/h1-7,14-15,18-19H,8-9,17H2;1H/t14-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPGUUQPTSMLKU-YYLIZZNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432654 | |

| Record name | (1R,3S)-1-(Aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130465-39-3 | |

| Record name | 1H-2-Benzopyran-5,6-diol, 1-(aminomethyl)-3,4-dihydro-3-phenyl-, hydrochloride (1:1), (1R,3S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130465-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,3S)-1-(Aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。